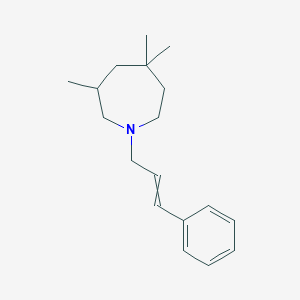
3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,5-トリメチル-1-(3-フェニルプロプ-2-エン-1-イル)アゼパンは、7員環の窒素含有ヘテロ環であるアゼパン類に属する有機化合物です。この化合物は、アゼパン環に3つのメチル基とフェニルプロプ-2-エン-1-イル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
3,5,5-トリメチル-1-(3-フェニルプロプ-2-エン-1-イル)アゼパンの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、酸性条件下で3-フェニルプロプ-2-エン-1-アミンと3,5,5-トリメチルシクロヘキサノンを反応させてアゼパン環を形成する方法です。この反応は通常、硫酸などの触媒を必要とし、環閉鎖を促進するために高温で行われます。
工業生産方法
工業的な設定では、3,5,5-トリメチル-1-(3-フェニルプロプ-2-エン-1-イル)アゼパンの生産は、高収率と高純度を確保するために連続フロープロセスを含む場合があります。高度な触媒システムと最適化された反応条件を使用すると、合成の効率を高めることができます。さらに、蒸留や再結晶などの精製技術を使用して、目的の仕様を満たす最終製品を得ます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylprop-2-en-1-amine with 3,5,5-trimethylcyclohexanone under acidic conditions to form the azepane ring. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
反応の種類
3,5,5-トリメチル-1-(3-フェニルプロプ-2-エン-1-イル)アゼパンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化して、対応するケトンまたはカルボン酸を生成できます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して、対応するアミンを生成できます。
置換: アゼパン環は、ハロゲンまたは他の求電子試薬との求核置換反応を起こして、さまざまな官能基を導入できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: 水素ガス (H₂)、パラジウム触媒 (Pd/C)
置換: ハロゲン(例:塩素、臭素)、求電子試薬(例:ハロアルカン)
生成される主な生成物
酸化: ケトン、カルボン酸
還元: アミン
置換: ハロゲン化アゼパン、アルキル化アゼパン
4. 科学研究での応用
3,5,5-トリメチル-1-(3-フェニルプロプ-2-エン-1-イル)アゼパンは、科学研究でいくつかの用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: 新しい薬剤の開発における医薬品中間体としての可能性を探求するための研究が進行中です。
工業: 特殊化学品の生産や、さまざまな工業プロセスにおける添加剤として使用されます。
科学的研究の応用
3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
3,5,5-トリメチル-1-(3-フェニルプロプ-2-エン-1-イル)アゼパンの作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗癌作用を示す可能性があります。正確な分子標的と経路は、現在も研究中です。
類似化合物との比較
類似化合物
- 3,5,5-トリメチル-1-(3-フェニルプロプ-2-エン-1-イル)ピペリジン
- 3,5,5-トリメチル-1-(3-フェニルプロプ-2-エン-1-イル)モルホリン
- 3,5,5-トリメチル-1-(3-フェニルプロプ-2-エン-1-イル)ピロリジン
独自性
3,5,5-トリメチル-1-(3-フェニルプロプ-2-エン-1-イル)アゼパンは、7員環のアゼパン環を持つことで、6員環や5員環の対応物とは異なる化学的および物理的特性を持つことが特徴です。
特性
CAS番号 |
646450-07-9 |
|---|---|
分子式 |
C18H27N |
分子量 |
257.4 g/mol |
IUPAC名 |
3,5,5-trimethyl-1-(3-phenylprop-2-enyl)azepane |
InChI |
InChI=1S/C18H27N/c1-16-14-18(2,3)11-13-19(15-16)12-7-10-17-8-5-4-6-9-17/h4-10,16H,11-15H2,1-3H3 |
InChIキー |
CMAWZIZYWCNKNT-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCN(C1)CC=CC2=CC=CC=C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















